N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the chloro and methyl groups at the 6 and 3 positions, respectively.
Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid or its derivatives under appropriate coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different aromatic or heterocyclic systems.
Uniqueness
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-20(2)26(23,24)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)25-17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNKJFNXGKIHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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